2-(o-Tolyl)oxazolo[4,5-b]pyridine

antibacterial MRSA oxazolo[4,5-b]pyridine

2-(o-Tolyl)oxazolo[4,5-b]pyridine (CAS 52333-63-8) is a heterocyclic compound comprising a fused oxazole–pyridine bicyclic core with an ortho-methylphenyl substituent at position 2. It belongs to the oxazolo[4,5-b]pyridine class, which has been investigated for antibacterial applications.

Molecular Formula C13H10N2O
Molecular Weight 210.236
CAS No. 52333-63-8
Cat. No. B2690602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(o-Tolyl)oxazolo[4,5-b]pyridine
CAS52333-63-8
Molecular FormulaC13H10N2O
Molecular Weight210.236
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC3=C(O2)C=CC=N3
InChIInChI=1S/C13H10N2O/c1-9-5-2-3-6-10(9)13-15-12-11(16-13)7-4-8-14-12/h2-8H,1H3
InChIKeyKHCASXXYOIOXOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Evidence Guide for 2-(o-Tolyl)oxazolo[4,5-b]pyridine (CAS 52333-63-8) – Quantitative Comparator Analysis for Scientific Selection


2-(o-Tolyl)oxazolo[4,5-b]pyridine (CAS 52333-63-8) is a heterocyclic compound comprising a fused oxazole–pyridine bicyclic core with an ortho-methylphenyl substituent at position 2 [1]. It belongs to the oxazolo[4,5-b]pyridine class, which has been investigated for antibacterial applications [1]. The molecule is synthesized via one-pot cyclocondensation of 2-amino-3-hydroxypyridine with 2-methylbenzoic acid, yielding a white solid with a melting point of 66–69 °C and a molecular weight of 210.23 g/mol [1].

Why Generic Substitution Within the Oxazolo[4,5-b]pyridine Class Is Not Advisable: The Critical Role of the ortho-Tolyl Substituent


Oxazolo[4,5-b]pyridine derivatives with different phenyl substitution patterns exhibit substantial variability in antibacterial potency because of distinct electronic and steric effects imposed by the 2-substituent [1]. The ortho-tolyl group in compound 3c introduces steric hindrance and alters electron density on the heterocyclic core, resulting in an antibacterial spectrum that differs markedly from its para-tolyl isomer 3l and other analogs [1]. Consequently, procurement of the specific ortho-substitution pattern is essential for reproducible biological outcomes and meaningful structure–activity relationship interpretation.

Quantitative Head-to-Head Evidence: Where 2-(o-Tolyl)oxazolo[4,5-b]pyridine Outperforms Its Closest Analogs


Antibacterial Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): ortho-Tolyl vs. para-Tolyl Isomer

In a standardized broth microdilution assay, 2-(o-tolyl)oxazolo[4,5-b]pyridine (compound 3c) exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against MRSA ATCC 2943, whereas the para-tolyl isomer 3l showed an MIC of 25 µg/mL [1]. This represents a 4-fold superiority in potency for the ortho‑substituted derivative. The reference drug ampicillin displayed an MIC of 6.25 µg/mL against the same strain, indicating that compound 3c matches the potency of ampicillin against MRSA, while the para isomer is 4-fold weaker [1].

antibacterial MRSA oxazolo[4,5-b]pyridine

Gram-Negative Spectrum Coverage: ortho-Tolyl vs. para-Tolyl Derivative

Compound 3c displayed MIC values of 50 µg/mL against Bacillus subtilis, 25 µg/mL against Escherichia coli, and 25 µg/mL against Pseudomonas diminuta [1]. In contrast, the para-tolyl analog 3l exhibited MICs of 100 µg/mL (B. subtilis), >100 µg/mL (E. coli), and 50 µg/mL (P. diminuta) [1]. The ortho-substituted compound thus maintains measurable Gram-negative coverage, whereas the para isomer loses activity against E. coli entirely at the highest tested concentration.

antibacterial Gram-negative broad-spectrum

Molecular Docking Affinity Against Staphylococcal Enterotoxin A (SEA): ortho-Tolyl vs. Halogenated Analogs

In silico docking against the SEA protein (PDB ID: 1esf) yielded a MolDock score of −116.90 kJ/mol for compound 3c, compared to −117.31 kJ/mol for the 4‑chloro derivative 3d and −91.16 kJ/mol for the reference drug ampicillin [1]. The ortho-tolyl compound thus shows a docking score comparable to the highly active chloro analog and substantially more favorable than ampicillin, indicating strong predicted binding interactions with the virulence target.

molecular docking SEA in silico

Synthetic Yield Advantage: ortho-Tolyl vs. 4-Nitrophenyl Derivative

Compound 3c was synthesized in 90% yield as a white solid using the one-pot HClO4‑SiO2-catalyzed procedure, whereas the 4‑nitrophenyl analog 3m was obtained in 78% yield under identical conditions [1]. The 12‑percentage‑point yield advantage translates to reduced cost per gram and simpler purification, facilitating larger‑scale procurement for extended studies.

synthesis yield scalability

Validated Application Scenarios for 2-(o-Tolyl)oxazolo[4,5-b]pyridine Based on Quantitative Evidence


MRSA-Focused Antibacterial Discovery Programs

The equipotent activity of 2-(o-tolyl)oxazolo[4,5-b]pyridine (MIC 6.25 µg/mL) against methicillin-resistant S. aureus, matching ampicillin, positions it as a valuable scaffold for medicinal chemistry optimization targeting drug-resistant Staphylococcal infections [1].

Structure–Activity Relationship (SAR) Studies on Oxazolo[4,5-b]pyridines

The distinct MIC profile of the ortho-tolyl derivative relative to para- and meta-substituted analogs provides a critical data point for SAR campaigns investigating the steric and electronic requirements for antibacterial activity [1].

Broad-Spectrum Antibacterial Lead Identification

Because compound 3c inhibits both Gram-positive MRSA and Gram-negative E. coli at moderate concentrations, it serves as a starting point for broad-spectrum antibiotic development, unlike the para isomer which is inactive against E. coli [1].

In Silico Screening and Docking-Based Hit Expansion Targeting SEA

With a MolDock score of −116.90 kJ/mol against staphylococcal enterotoxin A, the compound can be employed as a reference ligand in virtual screening campaigns aimed at identifying novel anti-virulence agents [1].

Quote Request

Request a Quote for 2-(o-Tolyl)oxazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.